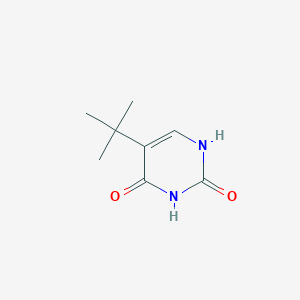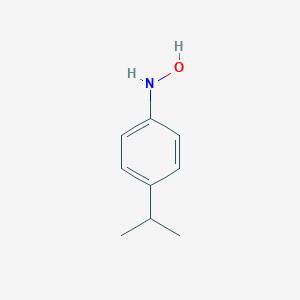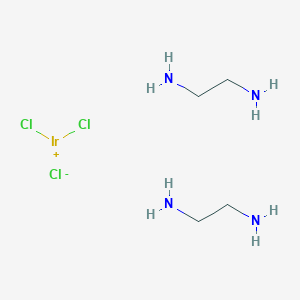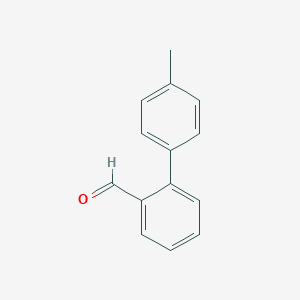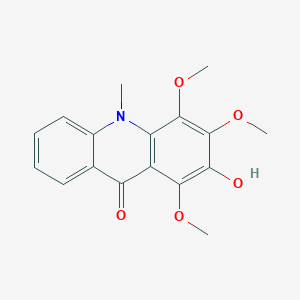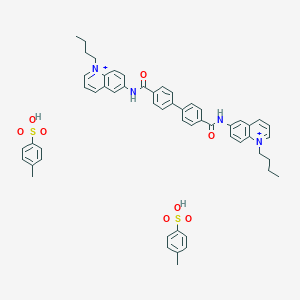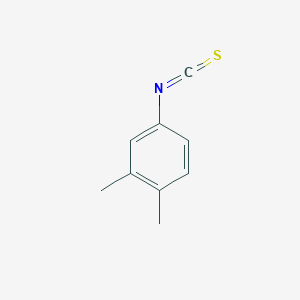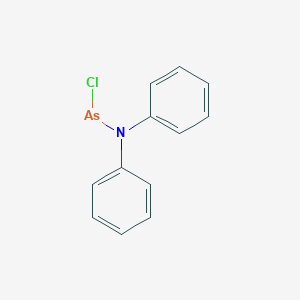
Arsonamidous chloride, N,N-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsonamidous chloride, N,N-diphenyl-, also known as Diphenylarsinic acid (DPAA), is a chemical compound that has been extensively studied for its use in various scientific applications. DPAA is a derivative of arsenic and has been found to possess unique properties that make it useful in the field of chemistry, biology, and toxicology.
Mechanism of Action
The mechanism of action of DPAA is not completely understood. However, it is believed that DPAA acts as an inhibitor of acetylcholinesterase (AChE) and disrupts the cholinergic system. This disruption leads to a buildup of acetylcholine in the synapses, resulting in overstimulation of the nervous system.
Biochemical and Physiological Effects:
DPAA has been found to have a variety of biochemical and physiological effects. It has been shown to cause oxidative stress, disrupt mitochondrial function, and induce apoptosis in cells. DPAA has also been found to cause DNA damage and inhibit DNA repair mechanisms.
Advantages and Limitations for Lab Experiments
DPAA has several advantages for use in lab experiments. It is stable, easy to handle, and can be synthesized in high purity. However, DPAA is highly toxic and requires careful handling and disposal. It is also expensive, which limits its use in large-scale experiments.
Future Directions
There are several future directions for DPAA research. One area of interest is the development of DPAA-based probes for imaging biological systems. Another area of interest is the use of DPAA in the treatment of cancer. DPAA has been found to have anti-tumor activity and may be useful in the development of new cancer therapies. Additionally, further studies are needed to understand the mechanism of action of DPAA and its effects on biological systems.
In conclusion, DPAA is a unique chemical compound that has been extensively studied for its use in various scientific applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DPAA has the potential to be a valuable tool in scientific research and may lead to the development of new therapies for various diseases.
Synthesis Methods
DPAA can be synthesized through various methods. One of the most common methods is the reaction between arsenic trioxide and aniline in the presence of hydrochloric acid. This method yields DPAA in high purity and is widely used in research laboratories.
Scientific Research Applications
DPAA has been extensively studied for its use in various scientific applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe in biological systems. DPAA has also been used as a model compound for studying the toxicity of arsenic compounds.
properties
CAS RN |
16758-26-2 |
|---|---|
Molecular Formula |
C12H10AsClN |
Molecular Weight |
278.59 g/mol |
InChI |
InChI=1S/C12H10AsClN/c14-13-15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
XMHSZWAUTGKBDP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)[As]Cl |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)[As]Cl |
Other CAS RN |
16758-26-2 |
synonyms |
10-chloro-5,10-dihydroarsacridine adamsite diphenylaminochloroarsine phenarsazine chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



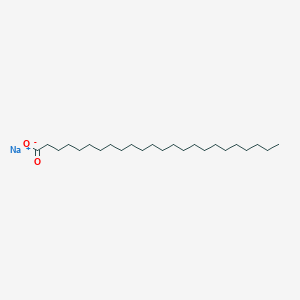

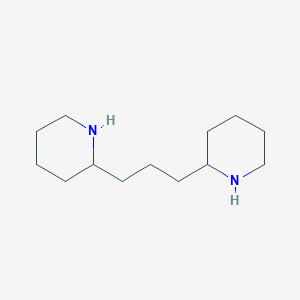
![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)

